2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose
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Overview
Description
2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is a synthetic derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group at the 2,3-positions and a pivaloyl group at the 5-position of the ribofuranose ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose typically involves the protection of D-ribose through the formation of an isopropylidene acetal at the 2,3-positions. This is followed by the esterification of the 5-hydroxyl group with pivaloyl chloride. The reaction conditions often include the use of an acid catalyst for the acetal formation and a base for the esterification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isopropylidene or pivaloyl groups.
Substitution: Nucleophilic substitution reactions can replace the pivaloyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose involves its interaction with various molecular targets. The isopropylidene and pivaloyl groups can influence the compound’s reactivity and binding affinity. These modifications can enhance the compound’s stability and solubility, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Lacks the pivaloyl group, making it less reactive in certain reactions.
5-O-Pivaloyl-D-ribofuranose: Lacks the isopropylidene group, affecting its stability and solubility.
2,3,5-Tri-O-acetyl-D-ribofuranose: Contains acetyl groups instead of isopropylidene and pivaloyl groups, leading to different reactivity and applications.
Uniqueness
2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is unique due to the presence of both isopropylidene and pivaloyl groups. These modifications enhance its stability, solubility, and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-12(2,3)11(15)16-6-7-8-9(10(14)17-7)19-13(4,5)18-8/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQKTMKTZRCPO-PBVVMKELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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